2-Chloro-6-(dimethylamino)benzaldehyde
Description
Significance of Substituted Benzaldehydes in Contemporary Organic Synthesis
Substituted benzaldehydes are fundamental reagents in the arsenal (B13267) of synthetic organic chemists. The aldehyde functional group is a linchpin for a multitude of transformations, including nucleophilic additions, condensations, and oxidations, leading to the formation of alcohols, imines, and carboxylic acids, respectively. Furthermore, the aromatic ring can participate in various coupling reactions and electrophilic or nucleophilic aromatic substitutions.
The true versatility of substituted benzaldehydes lies in the electronic and steric influence of the substituents on the benzene (B151609) ring. These groups can modulate the reactivity of the aldehyde and the aromatic system, enabling chemists to fine-tune reaction pathways and achieve specific synthetic outcomes. For instance, electron-donating groups can activate the ring towards electrophilic substitution, while electron-withdrawing groups can facilitate nucleophilic aromatic substitution. This control is paramount in the construction of pharmaceuticals, agrochemicals, and functional materials where precise molecular architecture is critical.
Rationale for Comprehensive Research on 2-Chloro-6-(dimethylamino)benzaldehyde
The compound this compound presents a particularly interesting case for study. It features two distinct substituents ortho to the aldehyde group: a moderately electron-withdrawing chloro group and a strongly electron-donating dimethylamino group. This unique electronic arrangement, coupled with the steric hindrance imposed by the ortho substituents, is expected to impart distinct reactivity to the molecule.
The chloro group can serve as a handle for cross-coupling reactions, offering a pathway to introduce further complexity. Simultaneously, the dimethylamino group's electron-donating nature can influence the aromatic ring's nucleophilicity and the aldehyde's reactivity. A thorough investigation into the synthesis, properties, and reactivity of this compound is therefore warranted to unlock its potential as a specialized building block for the synthesis of novel heterocyclic compounds and other fine chemicals. Understanding its chemical behavior will expand the toolkit available to synthetic chemists and may lead to the discovery of new synthetic methodologies and molecular entities with valuable properties.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-(dimethylamino)benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-11(2)9-5-3-4-8(10)7(9)6-12/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZUGJLCRJPTPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=CC=C1)Cl)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physicochemical and Spectroscopic Properties
While comprehensive experimental data for 2-Chloro-6-(dimethylamino)benzaldehyde is not widely available in public literature, predicted data from computational models provide valuable insights into its fundamental properties.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source |
| Molecular Formula | C₉H₁₀ClNO | PubChem uni.lu |
| Molecular Weight | 183.64 g/mol | PubChem nih.gov |
| XLogP3 | 2.1 | PubChem uni.lu |
| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |
| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |
| Rotatable Bond Count | 2 | PubChem nih.gov |
Note: These values are computationally predicted and have not been experimentally verified.
Reactivity and Reaction Mechanisms of 2 Chloro 6 Dimethylamino Benzaldehyde
Electrophilic and Nucleophilic Reactivity of the Aromatic Ring
The aromatic ring of 2-Chloro-6-(dimethylamino)benzaldehyde is subject to competing electronic effects. The strong electron-donating nature of the ortho-positioned dimethylamino group significantly increases the electron density of the benzene (B151609) ring, predisposing it to electrophilic aromatic substitution. This activating effect is most pronounced at the positions ortho and para to the dimethylamino group. However, the presence of the electron-withdrawing chloro and aldehyde groups complicates this picture.
The dimethylamino group directs incoming electrophiles to the C3 and C5 positions. The C5 position (para to the dimethylamino group) is particularly activated. The C3 position (ortho to both the dimethylamino and chloro groups) is also electronically favored, though steric hindrance from the adjacent bulky dimethylamino group may impede the approach of some electrophiles.
Conversely, the electron-deficient nature of the ring, influenced by the chloro and aldehyde groups, makes it susceptible to nucleophilic aromatic substitution, although this is generally less favorable than reactions involving the other functional groups.
Carbonyl Group Transformations: Addition, Condensation, and Subsequent Reactions
The aldehyde group is a primary site of reactivity, readily undergoing nucleophilic additions and condensations. thermofisher.com These transformations are fundamental to its use as a building block in organic synthesis.
One of the most characteristic reactions of aldehydes is their condensation with primary amines to form Schiff bases (or imines). researchgate.net This reaction typically proceeds via nucleophilic attack of the amine on the carbonyl carbon, forming a carbinolamine intermediate, which then dehydrates to yield the imine. wjpsonline.comyoutube.com The reaction is often catalyzed by acid, though the acid concentration must be carefully controlled to avoid protonating the amine nucleophile, which would render it unreactive. wjpsonline.com
The formation of Schiff bases from substituted benzaldehydes is a well-established process. geniusjournals.orgnih.gov In the case of this compound, the electronic effects of the ring substituents can influence the reactivity of the aldehyde group. The electron-donating dimethylamino group may slightly reduce the electrophilicity of the carbonyl carbon compared to an unsubstituted benzaldehyde (B42025). However, this effect is often overcome by the reaction conditions. For instance, the reaction of 4-(dimethylamino)benzaldehyde (B131446) with hydrazine (B178648) derivatives is used for the spectrophotometric determination of hydrazine. wikipedia.org
A recent study detailed the synthesis of a novel Schiff base from 2-chlorobenzaldehyde (B119727) and 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine, highlighting the utility of this reaction in creating complex molecules with potential biological activities. nih.gov The formation of the imine was confirmed by the disappearance of the C=O and NH2 stretching vibrations in the infrared spectrum. nih.gov The kinetics of Schiff base formation and hydrolysis can be studied to understand the reaction mechanism in greater detail. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Product Type | General Conditions |
| This compound | Primary Amine (R-NH2) | Schiff Base | Acid or base catalysis, often with heating |
| 2-chlorobenzaldehyde | 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine | Schiff Base | Natural acid catalyst |
| 4-(dimethylamino) benzaldehyde | 4-aminobenzenesulfonamide | Schiff Base | Stirred and heated in solution |
The aldehyde group can be protected to prevent its reaction while other parts of the molecule are being modified. A common protection strategy is acetalization, which involves reacting the aldehyde with an alcohol in the presence of an acid catalyst. This reversible reaction forms an acetal, which is stable to basic and nucleophilic reagents.
The mechanism of acetalization for benzaldehyde has been studied using various catalysts. nih.gov The reaction is initiated by the coordination of the aldehyde's oxygen to a Lewis acid center, which increases the electrophilicity of the carbonyl carbon. nih.gov This is followed by nucleophilic attack from two molecules of the alcohol, with the elimination of a water molecule. nih.gov The process can be reversed by treatment with aqueous acid, regenerating the aldehyde. This protection/deprotection sequence is a valuable tool in multi-step synthesis.
Halogen Reactivity: Metal-Catalyzed Cross-Coupling Reactions and Substitution
The chlorine atom on the aromatic ring provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably metal-catalyzed cross-coupling reactions. researchgate.net These reactions have revolutionized organic synthesis. fishersci.co.uk
The Suzuki-Miyaura coupling, which typically uses a palladium catalyst, is a widely used method for forming C-C bonds by coupling an organohalide with an organoboron compound, such as a boronic acid. wikipedia.orglibretexts.org The general mechanism involves three main steps: oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The use of specific ligands can be crucial for achieving high yields, especially with less reactive aryl chlorides. organic-chemistry.orgnih.gov Nickel catalysts are also increasingly used for cross-coupling reactions due to their lower cost and unique reactivity. uni-regensburg.deuni-muenchen.deacs.org
The reactivity of this compound in such reactions would be influenced by its substituents. The electron-donating dimethylamino group can affect the oxidative addition step. The development of robust catalyst systems allows for the coupling of a wide range of substituted aryl chlorides. nih.govrsc.org
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product |
| Suzuki-Miyaura | Arylboronic acid | Pd(0) complex, Base | Biaryl compound |
| Heck | Alkene | Pd(0) complex, Base | Substituted alkene |
| Sonogashira | Terminal alkyne | Pd(0)/Cu(I) complex, Base | Aryl alkyne |
| Buchwald-Hartwig | Amine | Pd(0) complex, Base | Aryl amine |
Detailed Mechanistic Investigations using Kinetic and Spectroscopic Probes
While specific, in-depth mechanistic studies on this compound are not extensively reported in publicly available literature, the reactivity of its functional groups can be understood through general principles established for related compounds.
Spectroscopic methods are essential tools for probing reaction mechanisms. Infrared (IR) spectroscopy is highly effective for monitoring reactions involving carbonyl groups, as the C=O stretching vibration gives a strong, characteristic absorption band. patsnap.comlibretexts.orglibretexts.org Changes in the position and intensity of this band can provide information about conjugation and the electronic environment of the carbonyl group. libretexts.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique. For example, 17O NMR has been used to study a series of substituted benzaldehydes to understand the electronic properties of the carbonyl group. researchgate.net Furthermore, NMR and in-situ FTIR spectroscopy have been employed to study the mechanism of directed ortho-metallation reactions, providing insight into the formation of key intermediates. acs.org
Kinetic studies can provide quantitative data on reaction rates and activation parameters, which are crucial for elucidating reaction mechanisms. nih.govacs.org For example, the kinetics of Schiff base formation and hydrolysis are often pH-dependent, and studying these dependencies can reveal details about the rate-determining step and the roles of intermediates. wjpsonline.comresearchgate.netmdpi.com While detailed kinetic data for this compound itself is scarce, the methodologies are well-established for analogous systems.
Precursor in the Synthesis of Diverse Heterocyclic Compounds
The strategic placement of reactive functional groups makes this compound a key starting material for the synthesis of various heterocyclic scaffolds. The aldehyde functionality provides a handle for condensation and cyclization reactions, while the chloro and dimethylamino groups can influence the electronic properties and reactivity of the molecule, as well as serve as sites for further functionalization.
Pyridine (B92270), Pyrimidine (B1678525), and Related Nitrogen Heterocycles
While the direct synthesis of pyridine and pyrimidine rings from this compound is not extensively documented in readily available literature, the synthesis of related nitrogen-containing heterocycles has been reported. For instance, 2-chloro-6-(dimethylamino)nicotinaldehyde, a pyridine-based derivative, is a known compound, suggesting the utility of the core benzaldehyde structure in building more complex nitrogenous frameworks. sigmaaldrich.com The general strategies for pyrimidine synthesis often involve the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. researchgate.net In principle, derivatives of this compound could be elaborated to fit this synthetic paradigm. Similarly, various methods for pyridine synthesis exist, many of which utilize aldehydes as key components. nih.govnih.gov
One notable application is in the synthesis of quinoline (B57606) derivatives. The Vilsmeier-Haack reaction, which can be used to formylate activated aromatic rings, is a common method for preparing quinoline-3-carbaldehydes. nih.gov While not a direct application of the title compound, this highlights the importance of substituted benzaldehydes in the synthesis of fused nitrogen heterocycles.
Oxadiazole and Thiazole (B1198619) Derivatives
The synthesis of oxadiazole and thiazole derivatives often involves the cyclization of intermediates derived from aldehydes. For the formation of 1,3,4-oxadiazoles, a common route involves the cyclization of N-acylhydrazones, which can be prepared from the condensation of an aldehyde with a hydrazide. nih.gov Similarly, the Hantzsch thiazole synthesis and its variations typically employ an α-haloketone and a thioamide, but other routes can involve aldehyde precursors. amazonaws.com
Although direct and specific examples of the use of this compound in the synthesis of oxadiazoles (B1248032) and thiazoles are not prevalent in the reviewed literature, the general synthetic pathways for these heterocycles are well-established and often rely on substituted benzaldehydes. For example, the synthesis of benzoxazole-oxadiazole hybrids has been achieved using various benzaldehyde derivatives. nih.gov This suggests the potential for this compound to be utilized in similar synthetic strategies to produce novel oxadiazole and thiazole-containing compounds with potentially interesting biological or material properties.
Role in the Design and Synthesis of Functional Organic Materials
The unique electronic and steric properties of this compound make it an intriguing building block for the creation of functional organic materials. The dimethylamino group acts as an electron-donating group, which can influence the photophysical properties of a molecule, while the chloro and aldehyde groups provide sites for further chemical modification and incorporation into larger systems.
Fluorescent Probes and Chemosensors
The development of fluorescent probes and chemosensors is an active area of research, with applications in biological imaging and environmental monitoring. The design of these molecules often involves the incorporation of a fluorophore whose properties are sensitive to its environment or the presence of a specific analyte. Substituted benzaldehydes are frequently used as precursors in the synthesis of such probes. globalresearchonline.net
The dimethylamino group in this compound is a well-known auxochrome that can enhance fluorescence. While specific fluorescent probes based solely on this compound are not widely reported, the related p-dimethylaminobenzaldehyde (DMAB) is a known component in the synthesis of fluorescent dyes and chemosensors. globalresearchonline.netresearchgate.net For instance, condensation of DMAB with other aromatic amines has led to the formation of nonlinear optical materials. globalresearchonline.net This suggests that the structural features of this compound could be harnessed to develop novel fluorescent probes with tailored properties.
Ligands for Coordination Chemistry and Organometallic Catalysis
The nitrogen atom of the dimethylamino group and the oxygen atom of the aldehyde group in this compound can act as donor atoms, making it a potential ligand for coordination to metal centers. The synthesis of Schiff base ligands, often derived from the condensation of an aldehyde with a primary amine, is a common strategy for creating versatile ligands for coordination chemistry and organometallic catalysis. orientjchem.org
While there is a lack of specific reports on coordination complexes or organometallic catalysts derived directly from this compound, the synthesis of gold(III) complexes with the related ligand 2-(dimethylaminomethyl)phenyl has been documented. nih.gov This demonstrates the capacity of the dimethylamino group in a similar ortho-substituted aromatic system to coordinate with transition metals. The potential for this compound to form Schiff base ligands opens up possibilities for the design of new catalysts for a variety of organic transformations.
Precursors for Advanced Electronic and Photonic Materials
Organic materials with tailored electronic and photonic properties are of great interest for applications in devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and nonlinear optical (NLO) materials. The molecular design of these materials often involves the use of aromatic building blocks with specific electron-donating and -accepting groups to control the energy levels of the molecular orbitals and the intermolecular interactions.
Utilization in Multi-Component Reactions (MCRs) and Complex Molecule Construction
Following a comprehensive review of scientific literature, it has been determined that there are no available research findings, patents, or documented examples of "this compound" being utilized as a reactant in multi-component reactions (MCRs) or in the construction of complex molecules as a primary building block. Extensive searches of scholarly databases and chemical literature did not yield any specific instances of this particular aldehyde participating in well-known MCRs such as the Passerini, Ugi, Biginelli, or other related transformations.
Consequently, the generation of an article section with detailed research findings and data tables on this specific topic is not possible at this time due to the absence of published data. The scientific community has not, to date, reported on the application of this compound in this context.
Role As a Chemical Intermediate
Established Synthetic Routes and Mechanistic Considerations
The primary and most established method for the synthesis of this compound and its analogs is the Vilsmeier-Haack reaction. numberanalytics.comwikipedia.org This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comnumberanalytics.com
Ring Functionalization and Derivatization Strategies
The Vilsmeier-Haack reaction is the most direct and widely employed method for the synthesis of this compound. This reaction introduces a formyl group (-CHO) onto an aromatic ring. numberanalytics.com The key to this transformation is the in-situ formation of the Vilsmeier reagent, a chloroiminium salt, typically from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). numberanalytics.comwikipedia.orgyoutube.com
The likely synthetic pathway to this compound involves the ortho-formylation of 2-chloro-N,N-dimethylaniline. The electron-donating dimethylamino group strongly activates the aromatic ring, directing the electrophilic Vilsmeier reagent to the ortho and para positions. Due to the presence of the chloro group at the 2-position, the formylation is directed to the 6-position.
A general procedure for a similar transformation, the synthesis of p-dimethylaminobenzaldehyde, involves the slow addition of phosphorus oxychloride to cooled dimethylformamide, followed by the addition of dimethylaniline. The reaction mixture is then heated, and after cooling, it is poured onto ice and neutralized to precipitate the aldehyde product. orgsyn.org A similar protocol would be expected for the synthesis of the target molecule from 2-chloro-N,N-dimethylaniline.
The mechanism of the Vilsmeier-Haack reaction proceeds in several steps:
Formation of the Vilsmeier reagent: Phosphorus oxychloride reacts with DMF to form the electrophilic chloroiminium ion. numberanalytics.comyoutube.com
Electrophilic aromatic substitution: The electron-rich aromatic ring of the aniline (B41778) derivative attacks the electrophilic carbon of the Vilsmeier reagent.
Hydrolysis: The resulting iminium salt is then hydrolyzed during workup to yield the final aldehyde. wikipedia.org
Derivatization of the aromatic ring of compounds similar to this compound can be achieved through various substitution reactions. For instance, the synthesis of 2-chloro-3-formylquinolines has been reported via Vilsmeier-Haack cyclization of N-arylacetamides. niscpr.res.in This highlights the versatility of the Vilsmeier reagent in not only formylating but also in facilitating cyclization reactions to build more complex heterocyclic systems.
| Starting Material | Reagents | Product | Reaction Type | Reference |
| N,N-Dimethylaniline | POCl₃, DMF | p-Dimethylaminobenzaldehyde | Vilsmeier-Haack | orgsyn.org |
| N-Arylacetamides | POCl₃, DMF | 2-Chloro-3-formylquinolines | Vilsmeier-Haack Cyclization | niscpr.res.in |
| 2-Chlorotoluene | 1. Cl₂; 2. H₂O | 2-Chlorobenzaldehyde (B119727) | Chlorination followed by Hydrolysis | atamanchemicals.comwikipedia.org |
| Dibromomethylarenes | Benzaldehyde (B42025) dimethyl acetal, ZnCl₂ | Functionally substituted benzaldehydes | Catalytic debromometoxylation | kpfu.ru |
Transformations of the Carbonyl Group
The aldehyde functional group in this compound and its analogs is a versatile handle for a wide array of chemical transformations. These reactions allow for the introduction of diverse functionalities, further expanding the synthetic utility of these compounds.
One common reaction is the Biginelli cyclocondensation , where aldehydes react with a β-ketoester and a urea (B33335) or thiourea (B124793) to form dihydropyrimidine (B8664642) derivatives. For example, 2-chlorobenzaldehyde has been used to generate a library of diversely functionalized dihydropyrimidines. atamanchemicals.com
Alkynylation of the carbonyl group is another important transformation. 2-Chlorobenzaldehyde can undergo alkynylation with phenylacetylene (B144264) in the presence of catalytic ligands and dimethylzinc (B1204448) to produce binaphthyl-derived amino alcohols. atamanchemicals.com
The aldehyde can also be transformed into other functional groups. For instance, in the synthesis of 2-chloro-3-formylquinolines, the formyl group can be further converted into a cyano or alkoxycarbonyl group. niscpr.res.in Additionally, the chloro group in these quinolines can undergo nucleophilic substitution, demonstrating the possibility of modifying both the aldehyde and the chloro substituent. niscpr.res.in
| Reactant | Reagents | Product Type | Reaction Type | Reference |
| 2-Chlorobenzaldehyde | β-Ketoester, Thiourea | Dihydropyrimidine | Biginelli Reaction | atamanchemicals.com |
| 2-Chlorobenzaldehyde | Phenylacetylene, Dimethylzinc, Catalytic Ligand | Binaphthyl-derived amino alcohol | Alkynylation | atamanchemicals.com |
| 2-Chloro-3-formylquinolines | CAN-NH₃ or NIS-K₂CO₃/alcohols | 3-Cyano or 3-Alkoxycarbonylquinolines | Functional Group Transformation | niscpr.res.in |
| 2-Chloro-3-formylquinolines | Sodium sulfide (B99878) in DMF | Thio-substituted quinolines | Nucleophilic Substitution | niscpr.res.in |
Green Chemistry Principles in the Synthesis of this compound
The traditional Vilsmeier-Haack reaction, while effective, often utilizes hazardous reagents like phosphorus oxychloride and chlorinated solvents, which raises environmental concerns. In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes.
One approach focuses on the preparation of the Vilsmeier-Haack reagent itself. A novel method has been developed using phthaloyl dichloride with DMF in solvents like toluene (B28343) or 2-chlorotoluene. scirp.orgresearchgate.net A significant advantage of this method is that the byproduct, phthalic anhydride, can be recovered in high yield by simple filtration and potentially reused. scirp.orgresearchgate.net This process is highly atom-efficient and reduces the generation of hazardous waste. scirp.org
Another green strategy involves the use of solvent-free conditions or alternative, less hazardous solvents. For example, the synthesis of various aldehydes, including β-chlorovinylaldehydes and 2-aryl-3-formylindoles, has been achieved using POCl₃-DMF over silica (B1680970) gel under solvent-free conditions and microwave irradiation, which can lead to shorter reaction times and increased efficiency. researchgate.net
The development of one-pot procedures also aligns with green chemistry principles by reducing the number of workup and purification steps, thereby minimizing solvent usage and waste generation. A two-step, one-pot reduction/cross-coupling procedure for the synthesis of functionalized benzaldehydes has been reported, which employs a stable aluminum hemiaminal as a latent aldehyde, making it suitable for subsequent cross-coupling reactions. acs.org
Flow Chemistry Applications in the Preparation of Aromatic Aldehydes
Flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced safety, improved heat and mass transfer, and better scalability compared to traditional batch processes. rsc.org The synthesis of aromatic aldehydes, including those prepared via the Vilsmeier-Haack reaction, has benefited significantly from the application of flow chemistry.
The Vilsmeier-Haack reaction can be exothermic and involves thermally unstable intermediates, making its scale-up in batch reactors challenging. acs.org Flow chemistry provides a safer and more controlled environment for such reactions due to the small reactor volumes and excellent temperature control. acs.orgbeilstein-journals.org
A continuous flow approach for the Vilsmeier-Haack formylation of electron-rich arenes has been developed, allowing for the controlled production of thermally unstable intermediates in a microreactor with inline analysis. acs.org This method enables the safe and efficient synthesis of aromatic aldehydes on a preparative scale.
Furthermore, flow chemistry facilitates multi-step syntheses by allowing for the telescoping of reaction sequences without the need for intermediate isolation and purification. For instance, a continuous-flow method for the synthesis of 3-cyano substituted quinolines from substituted benzaldehydes has been demonstrated. acs.org This process involves the initial formation of Baylis-Hillman adducts, followed by further transformations in a flow reactor, highlighting the potential for creating complex molecules in a streamlined and efficient manner. acs.org The use of packed-bed reactors with immobilized catalysts or reagents in flow systems also contributes to easier product purification and catalyst recycling. beilstein-journals.org
| Reaction | Key Advantages of Flow Chemistry | Reference |
| Vilsmeier-Haack Formylation | Enhanced safety, controlled production of unstable intermediates, scalability. | acs.org |
| Aldol Condensation | Precise temperature control, improved mixing, reduced side reactions. | beilstein-journals.org |
| Multi-step Quinoline (B57606) Synthesis | Telescoping of reactions, reduced workup, improved efficiency. | acs.org |
| Swern Oxidation | Improved yield and selectivity compared to batch. | beilstein-journals.org |
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis
High-resolution NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-Chloro-6-(dimethylamino)benzaldehyde in solution. Both ¹H and ¹³C NMR spectra provide critical information about the electronic environment of each nucleus and the spatial arrangement of the substituents on the benzene (B151609) ring.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the N-methyl protons. The aldehydic proton (CHO) typically appears as a singlet in the downfield region (δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group. The protons of the dimethylamino group (-N(CH₃)₂) will also appear as a singlet, but much further upfield, typically around δ 3.0 ppm. The aromatic region will show a complex splitting pattern for the three adjacent protons on the ring. Due to the substitution pattern, these protons are chemically non-equivalent and will likely exhibit coupling patterns that can be resolved with high-field NMR. Steric hindrance between the ortho chloro and dimethylamino groups may restrict the rotation of the dimethylamino group, potentially leading to broadening of the methyl signals or even diastereotopic non-equivalence at low temperatures.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further insight into the electronic structure. The carbonyl carbon of the aldehyde is the most downfield signal, typically appearing around δ 190 ppm. docbrown.info The carbon atoms attached to the chlorine (C-Cl) and nitrogen (C-N) will have their chemical shifts influenced by the electronegativity and resonance effects of these substituents. The carbon attached to the electron-donating dimethylamino group will be shielded (shifted upfield), while the carbon attached to the electronegative chlorine atom will be deshielded (shifted downfield). The remaining aromatic carbons will appear in the typical range of δ 110-140 ppm. docbrown.info For the closely related compound, 4-(dimethylamino)benzaldehyde (B131446), the aromatic carbons show shifts at δ 154.4, 132.1, 125.3, and 111.1 ppm, showcasing the significant influence of the substituents. rsc.org
Conformational and Electronic Analysis: The precise chemical shifts and coupling constants are sensitive to the molecule's conformation. The steric clash between the bulky dimethylamino group and the adjacent chlorine atom forces the dimethylamino group out of the plane of the benzene ring. This twisting reduces the N(p)-Ar(π) resonance overlap, which can be observed in the chemical shifts of the ring carbons and the dimethylamino protons. This conformational restriction also influences the orientation of the aldehyde group, affecting the through-space magnetic environment and leading to specific nuclear Overhauser effects (NOE) between the aldehyde proton and the adjacent aromatic proton, or even the methyl protons, which can be detected in 2D NMR experiments (NOESY).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzaldehyde (B42025) Derivatives Note: Data for analogous compounds used for predictive analysis.
| Compound | Nucleus | Chemical Shift (δ, ppm) | Reference/Comment |
|---|---|---|---|
| 4-(Dimethylamino)benzaldehyde | ¹H (CHO) | 9.73 (s, 1H) | rsc.org |
| ¹H (Aromatic) | 7.73 (d, 2H), 6.69 (d, 2H) | ||
| ¹H (N(CH₃)₂) | 3.08 (s, 6H) | ||
| ¹³C (C=O) | 190.4 | ||
| Benzaldehyde | ¹H (CHO) | ~10.0 | nih.gov |
| ¹³C (C=O) | 192.3 |
Mass Spectrometry: Fragmentation Pathways and Isotopic Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of this compound and offers clues to its structure through analysis of its fragmentation patterns. The presence of chlorine, with its characteristic isotopic signature (³⁵Cl and ³⁷Cl), is a key feature in the mass spectrum.
Molecular Ion and Isotopic Pattern: The nominal molecular weight of C₉H₁₀ClNO is 183.64 g/mol . In electron ionization (EI) mass spectrometry, the molecule will form a molecular ion (M⁺˙) at m/z 183. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the mass spectrum will exhibit a characteristic M⁺˙ peak at m/z 183 and an M+2 peak at m/z 185, with a relative intensity ratio of approximately 3:1. libretexts.org This isotopic pattern is a definitive indicator for the presence of a single chlorine atom in the molecule or its fragments. High-resolution mass spectrometry (HRMS) can determine the exact mass (e.g., monoisotopic mass of 183.0451 Da) with high precision, confirming the elemental formula C₉H₁₀ClNO. uni.lu
Fragmentation Pathways: The fragmentation of this compound under EI conditions is expected to follow pathways characteristic of aromatic aldehydes and amines. libretexts.orgdocbrown.info
Loss of a Hydrogen Radical (M-1): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, leading to a stable acylium ion [M-H]⁺ at m/z 182. docbrown.info
Loss of Carbon Monoxide (M-28): Following or preceding other fragmentations, the benzoyl moiety can lose a neutral CO molecule, a characteristic fragmentation of aromatic aldehydes. docbrown.info
Loss of a Methyl Radical (M-15): α-cleavage at the dimethylamino group can lead to the expulsion of a methyl radical (•CH₃), resulting in an ion at m/z 168. This fragment would also exhibit the 3:1 isotopic pattern for chlorine.
Cleavage of the Aldehyde Group (M-29): Loss of the entire formyl radical (•CHO) can occur, generating a fragment at m/z 154. libretexts.org
Loss of Chlorine Radical (M-35): Cleavage of the C-Cl bond would result in an ion at m/z 148.
A plausible fragmentation pathway would start with the molecular ion at m/z 183/185. Loss of a methyl group (•CH₃) would yield the fragment at m/z 168/170. Subsequent loss of carbon monoxide (CO) from this fragment would produce an ion at m/z 140/142.
Table 2: Predicted Mass Spectrometry Data for this compound Note: Based on fundamental fragmentation principles and isotopic abundances.
| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Fragment Ion | Neutral Loss |
|---|---|---|---|
| 183 | 185 | [C₉H₁₀ClNO]⁺˙ (Molecular Ion) | - |
| 182 | 184 | [C₉H₉ClNO]⁺ | H• |
| 168 | 170 | [C₈H₇ClNO]⁺˙ | CH₃• |
| 154 | 156 | [C₈H₁₀ClN]⁺˙ | CHO• |
| 148 | - | [C₉H₁₀NO]⁺ | Cl• |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
As of this writing, a public crystal structure for this compound has not been deposited in major crystallographic databases. However, based on the principles of X-ray crystallography and analysis of related structures, a hypothetical solid-state structure can be proposed. researchgate.net
X-ray crystallography would provide definitive proof of the molecular conformation in the solid state. It would precisely measure bond lengths, bond angles, and torsional angles, confirming the steric-induced twisting of the dimethylamino and aldehyde groups relative to the benzene ring. It is highly probable that the dimethylamino group would be significantly non-planar with the aromatic ring to minimize steric repulsion with the ortho-chlorine atom.
Furthermore, crystallographic analysis would reveal the nature of intermolecular interactions that govern the crystal packing. While the molecule lacks strong hydrogen bond donors, weak C-H···O interactions between the aldehydic or methyl C-H groups and the oxygen atom of a neighboring molecule are likely to be present. C-H···π and π-π stacking interactions between aromatic rings could also play a significant role in stabilizing the crystal lattice. The chlorine atom could participate in C-H···Cl or Cl···Cl halogen bonding interactions, which are increasingly recognized as important structure-directing forces. Analysis of related structures, such as 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate, shows complex networks of hydrogen bonds and other weak interactions dictating the crystal packing. researchgate.net
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Bonding Environment Analysis
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by several characteristic absorption bands.
C=O Stretch: A strong, sharp band corresponding to the aldehyde carbonyl (C=O) stretching vibration is expected in the region of 1690-1715 cm⁻¹. The exact position is sensitive to electronic effects; conjugation with the ring and the electron-donating amino group would tend to lower this frequency, while the ortho-chloro group's inductive effect might slightly increase it. For comparison, 2-nitrobenzaldehyde (B1664092) shows a C=O stretch at 1698 cm⁻¹. niscpr.res.in
C-H Stretch (Aldehyde): The aldehydic C-H stretch typically appears as a pair of weak to medium bands around 2850 cm⁻¹ and 2750 cm⁻¹.
Aromatic C=C Stretches: Multiple bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring's C=C stretching vibrations.
C-N Stretch: The aryl-N stretching vibration for the dimethylamino group is expected around 1350-1250 cm⁻¹.
C-Cl Stretch: The C-Cl stretching vibration should appear as a strong band in the lower frequency region, typically between 800-600 cm⁻¹.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear as strong bands in the 900-675 cm⁻¹ region, and their pattern is diagnostic of the substitution pattern on the benzene ring.
Raman Spectroscopy: Raman spectroscopy provides complementary information. Non-polar bonds often give strong Raman signals. Therefore, the aromatic C=C stretching vibrations are typically strong in the Raman spectrum. The C-Cl stretch is also expected to be Raman active. The C=O stretch will be visible but may be weaker than in the IR spectrum. A detailed vibrational analysis of the related 2-chloro-6-methylaniline (B140736) has shown that combining experimental FT-IR and FT-Raman data with DFT calculations allows for a complete and accurate assignment of the fundamental vibrational modes. researchgate.netsigmaaldrich.com
Table 3: Characteristic Vibrational Frequencies for Substituted Benzaldehydes Note: Data from analogous compounds used for predictive analysis.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Comment |
|---|---|---|---|
| Aldehyde C-H Stretch | ~2850, ~2750 | IR | Often appears as a doublet (Fermi resonance). |
| Carbonyl C=O Stretch | 1690 - 1715 | IR (Strong), Raman (Medium) | Position sensitive to conjugation and inductive effects. niscpr.res.in |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman (Strong) | Multiple bands characteristic of the aromatic ring. |
| Aryl C-N Stretch | 1250 - 1350 | IR | Characteristic of the dimethylamino group. researchgate.net |
| Aryl C-Cl Stretch | 600 - 800 | IR, Raman | Strong absorption in the fingerprint region. |
Electronic Spectroscopy (UV-Vis, Fluorescence) for Understanding Electronic Transitions and Photophysical Behavior in Solution and Solid State
Electronic spectroscopy (UV-Vis absorption and fluorescence) reveals information about the electronic transitions within the molecule. The photophysical properties of this compound are dictated by the intramolecular charge transfer (ICT) character arising from the electron-donating dimethylamino group and the electron-accepting aldehyde group.
UV-Vis Absorption: The UV-Vis spectrum is expected to show two main absorption bands.
π→π Transition:* A high-energy, intense absorption band, likely below 250 nm, corresponding to π→π* transitions within the aromatic system.
Intramolecular Charge Transfer (ICT) Band: A lower-energy, broad, and intense band at longer wavelengths (>300 nm) is characteristic of the ICT transition from the lone pair of the dimethylamino group (donor) to the π* orbital of the aldehyde group (acceptor). For the parent compound, 4-(dimethylamino)benzaldehyde (DMABA), this band is highly sensitive to solvent polarity, showing a red shift (bathochromic shift) in more polar solvents. researchgate.netnist.gov
The ortho-chloro substituent in this compound will influence these transitions. Steric hindrance will twist the dimethylamino group out of the ring plane, reducing conjugation and likely causing a blue shift (hypsochromic shift) of the ICT band compared to its 4-substituted isomer.
Fluorescence Spectroscopy: Many ICT compounds, like DMABA, are known for their dual fluorescence, which is highly dependent on solvent polarity. researchgate.net They can emit from a locally excited (LE) state in non-polar solvents and from a twisted intramolecular charge transfer (TICT) state in polar solvents. The TICT state is formed by the twisting of the dimethylamino group to a conformation perpendicular to the aromatic ring in the excited state, which is stabilized by polar solvents. This results in a large Stokes shift and a fluorescence band that is significantly red-shifted.
It is plausible that this compound would also exhibit such solvatochromic fluorescence. However, the pre-twisting of the dimethylamino group in the ground state due to steric hindrance from the ortho-chloro group might alter the energy barrier to TICT state formation, potentially enhancing fluorescence from the TICT state even in moderately polar solvents. Studies of related compounds show that UV-Vis and fluorescence spectroscopy are powerful methods for investigating such complex photophysical behaviors. researchgate.netijcea.org
Computational and Theoretical Investigations of 2 Chloro 6 Dimethylamino Benzaldehyde
Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. By calculating the electron density, DFT can predict a molecule's structure, stability, and reactivity.
For aromatic aldehydes, the choice of DFT functional and basis set is critical for accuracy. Methods like B3LYP with basis sets such as 6-311+G(d,p) are commonly used to model the electronic effects of substituents. In the case of 2-chloro-6-(dimethylamino)benzaldehyde, the electron-withdrawing chloro group and the electron-donating dimethylamino group have opposing effects on the electron density of the aromatic ring and the reactivity of the aldehyde functional group. researchgate.net
DFT calculations can elucidate key parameters related to reactivity:
Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability. conicet.gov.ariucr.org A smaller gap suggests higher reactivity. For a related compound, (E)-2-{[(3-chloro-4-methylphenyl)imino]methyl}-4-methylphenol, the HOMO-LUMO energy gap was calculated to be 4.0023 eV. iucr.org
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying sites susceptible to electrophilic and nucleophilic attack. conicet.gov.ar For aldehydes, the carbonyl oxygen typically shows a region of negative potential (nucleophilic), while the carbonyl carbon is electrophilic.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into charge delocalization and hyperconjugative interactions that contribute to molecular stability. conicet.gov.ar
The stability of similar compounds, like 4-(dimethylamino)benzaldehyde (B131446), has been evaluated using DFT to calculate thermodynamic parameters. conicet.gov.ar These calculations help in understanding the relationships between energy, structure, and reactivity. conicet.gov.ar
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. nih.gov This technique allows for the exploration of a compound's conformational landscape and its interactions with its environment. nih.govrsc.org
For a molecule like this compound, which has rotatable bonds connecting the dimethylamino and aldehyde groups to the benzene (B151609) ring, MD simulations can reveal:
Intermolecular Interactions: In a condensed phase (like a crystal or in solution), MD can model how molecules of this compound interact with each other or with solvent molecules. These interactions are governed by forces such as van der Waals forces, dipole-dipole interactions, and potential hydrogen bonding. For instance, in the crystal structure of 2-Chloro-N-(2,6-dimethylphenyl)benzamide, intermolecular N—H⋯O hydrogen bonds link molecules into chains. nih.gov
MD simulations require a force field, a set of parameters that defines the potential energy of the system. The accuracy of the simulation is highly dependent on the quality of these parameters. nih.gov
Reaction Pathway Modeling and Transition State Analysis
Computational modeling can be used to map out the potential energy surface of a chemical reaction, identifying the most likely pathway from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate.
For this compound, this could involve modeling reactions such as:
Nucleophilic Addition to the Carbonyl Group: The aldehyde group is a primary site for reactivity. Modeling the addition of a nucleophile would involve calculating the energy profile as the nucleophile approaches the carbonyl carbon, forming a tetrahedral intermediate.
Electrophilic Aromatic Substitution: The activation or deactivation of the benzene ring by the dimethylamino and chloro substituents influences where other electrophiles might attack.
DFT calculations are typically used to find the optimized geometries of reactants, products, and the transition state. The energy difference between the reactants and the transition state determines the activation energy of the reaction, a key factor in reaction kinetics. While specific studies on this compound are not prevalent, research on related molecules like 2-chloro-6-methoxypyridine (B123196) has utilized DFT to analyze structural influences on reactivity. documentsdelivered.com
Quantum Chemical Studies of Spectroscopic Properties
Quantum chemical calculations are instrumental in interpreting and predicting spectroscopic data.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. documentsdelivered.com By comparing the calculated spectrum with experimental FT-IR and FT-Raman spectra, a detailed assignment of the vibrational modes can be achieved. This helps to confirm the molecular structure and understand the influence of substituents on the vibrational characteristics of the benzene ring and functional groups. For example, studies on 2-chloro-6-methoxypyridine compared theoretical frequencies from DFT (B3LYP method) with experimental data. documentsdelivered.com
Electronic Spectroscopy (UV-Visible): Time-Dependent Density Functional Theory (TD-DFT) is used to calculate electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. conicet.gov.ar These calculations can identify the nature of electronic transitions, such as π → π* or n → π* transitions. For 4-(dimethylamino)benzaldehyde, TD-DFT calculations have been used to assign the transitions observed in its experimental spectrum. conicet.gov.ar
Below is a table of predicted collision cross-section (CCS) values for different adducts of this compound, which is a property that can be explored through ion mobility spectrometry and is predictable via computational methods.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 184.05237 | 135.2 |
| [M+Na]⁺ | 206.03431 | 144.9 |
| [M-H]⁻ | 182.03781 | 140.8 |
| [M+NH₄]⁺ | 201.07891 | 156.9 |
| [M+K]⁺ | 222.00825 | 142.2 |
| [M+H-H₂O]⁺ | 166.04235 | 130.3 |
| [M+HCOO]⁻ | 228.04329 | 157.2 |
| [M+CH₃COO]⁻ | 242.05894 | 186.9 |
| Data sourced from PubChemLite, calculated using CCSbase. uni.lu |
Future Perspectives and Emerging Research Directions
Development of Sustainable and Efficient Synthetic Routes for Substituted Benzaldehydes
The chemical industry's shift towards green chemistry has spurred the development of environmentally benign and efficient methods for synthesizing substituted benzaldehydes. rug.nlnumberanalytics.com Traditional methods often involve harsh conditions, stoichiometric reagents, and the generation of significant waste. google.com Modern research aims to overcome these limitations by focusing on catalysis, renewable feedstocks, and process optimization.
A key area of development is the use of one-pot, two-step procedures that combine reduction and cross-coupling reactions. For instance, a method employing a stable aluminum hemiaminal as a latent aldehyde intermediate allows for subsequent functionalization with various organometallic reagents. acs.orgacs.orgresearchgate.net This approach is notable for its speed and applicability to a range of substituted benzaldehydes. rug.nl Another sustainable strategy involves the direct oxidation of benzylic alcohols using gaseous nitrogen dioxide, a process that produces nitric acid as the only byproduct, thereby minimizing waste. nih.gov
Researchers are also exploring chemo-enzymatic cascades, which combine the selectivity of enzymes with the efficiency of chemical catalysts. rsc.org These one-pot reactions can convert renewable starting materials, such as phenylpropenes from plant sources, into valuable aromatic aldehydes. rsc.org Furthermore, photocatalysis offers a green alternative for the selective oxidation of aromatic alcohols to aldehydes, utilizing solar energy to drive the reaction. mdpi.com The development of efficient, economical, and industrially viable processes for producing alkoxy-substituted benzaldehydes from corresponding benzenes highlights the commercial interest in these sustainable routes. google.com
Table 1: Comparison of Modern Synthetic Strategies for Substituted Benzaldehydes
| Strategy | Key Features | Advantages | Citations |
|---|---|---|---|
| One-Pot Reduction/Cross-Coupling | Uses a stable aluminum hemiaminal intermediate. | Fast, versatile, avoids isolating reactive aldehyde. | acs.org, rug.nl, acs.org, researchgate.net |
| Gaseous NO₂ Oxidation | Oxidizes benzylic alcohols to aldehydes using nitrogen dioxide gas. | Waste-free (byproduct is nitric acid), specific. | nih.gov |
| Chemo-Enzymatic Cascades | Combines chemical (e.g., Pd-catalyzed) and enzymatic steps in one pot. | Uses renewable feedstocks, environmentally friendly. | rsc.org |
| Photocatalytic Oxidation | Employs photocatalysts and light to oxidize benzyl (B1604629) alcohols. | Green, sustainable, uses solar energy. | mdpi.com |
| Direct Formylation | Reacts iodobenzene (B50100) compounds with CO₂ and a hydrosilane. | High efficiency, mild conditions, uses CO₂ as a C1 source. | google.com |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The aldehyde functional group is a cornerstone of organic synthesis, and research continues to uncover novel reactivity patterns for substituted benzaldehydes. A significant area of focus is the transition-metal-catalyzed functionalization of otherwise inert C–H bonds, which allows for direct modification of the aromatic ring.
The use of transient directing groups has emerged as a powerful strategy for achieving site-selective (ortho) C–H functionalization of benzaldehydes. acs.orgnih.gov This method avoids the need to install and later remove a permanent directing group, streamlining the synthesis of complex molecules. acs.org Palladium and Iridium catalysts have been successfully used for diverse transformations such as arylation, halogenation, and amidation at the ortho-position of benzaldehydes. nih.gov
Furthermore, catalytic hydroacylation, where an alkyne or alkene is inserted into the formyl C–H bond, provides a direct route to ketones. nih.gov Rhodium(I) catalysts have been shown to be effective for the intermolecular hydroacylation of 2-triazenylbenzaldehydes, with the triazene (B1217601) group acting as a chelating director that can later be removed or further functionalized. nih.gov The development of tandem reactions, which combine multiple transformations in a single pot without isolating intermediates, represents another frontier. Such strategies, like a one-pot synthesis of ortho-substituted benzaldehydes via directed metalation, significantly improve efficiency by reducing time and cost. liberty.edu
Integration into Advanced Supramolecular Architectures and Self-Assembled Systems
The specific steric and electronic properties of substituted benzaldehydes, such as 2-Chloro-6-(dimethylamino)benzaldehyde, make them valuable building blocks for the construction of complex supramolecular systems. These systems are formed through non-covalent interactions like hydrogen bonding, π–π stacking, and halogen bonding. nih.gov
Benzaldehyde-functionalized polymers can be designed to self-assemble in solution, forming well-defined nanostructures like vesicles. acs.org For example, an amphiphilic block copolymer bearing benzaldehyde (B42025) groups was shown to form polymersomes in water. The aldehyde functionalities within the vesicle walls remain reactive and can be used for cross-linking or for attaching other molecules, such as fluorescent dyes. acs.org This demonstrates the potential for creating functional, responsive nanomaterials.
The ability of certain benzaldehyde derivatives to act as gelators is another key area of research. Oligo[1,3:2,4-(O-benzylidene)-D-sorbitol]-dialdehyde, synthesized from a biocompatible starting material, can self-assemble to form supramolecular gels in specific solvents. rsc.org These gels can encapsulate other molecules, such as gaseous hydrogen sulfide (B99878) (H₂S), and release them in response to a stimulus, showcasing their potential in drug delivery systems. rsc.org The integration of aldehyde groups into materials like hydrogels via Schiff base linkages also allows for the creation of self-healing and stimuli-responsive materials for biomedical applications. researchgate.net
High-Throughput Synthesis and Screening of Derivatives for Targeted Chemical Applications
To accelerate the discovery of new materials and bioactive compounds, modern research relies heavily on the high-throughput synthesis and screening of chemical libraries. A chemical library is a collection of stored chemicals, which can range from a few dozen to millions of compounds. researchgate.netchemdiv.com The design and quality of these libraries are critical for the success of screening campaigns aimed at identifying "hits"—compounds that exhibit a desired activity. researchgate.netnih.gov
For a compound class like substituted benzaldehydes, a library of derivatives would be synthesized, varying the substituents on the aromatic ring. This can be achieved through combinatorial chemistry, where a large number of compounds are produced simultaneously. The resulting library should possess high diversity, covering a broad range of chemical space and physicochemical properties to maximize the chances of finding a hit for a specific target. nih.gov
Once synthesized, the library is subjected to high-throughput screening (HTS), an automated process that tests the activity of each compound in a specific assay. For example, aldehyde-functionalized magnetic particles have been developed and screened for their ability to capture chemotherapeutic agents, demonstrating a targeted application in the biomedical field. nih.govacs.org The insights gained from screening a diverse library of benzaldehyde derivatives can guide the rational design of next-generation compounds with improved properties for applications in materials science, catalysis, or medicine. nih.gov
Q & A
Q. What are the key synthetic routes for 2-Chloro-6-(dimethylamino)benzaldehyde, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) on a pre-chlorinated benzaldehyde derivative. For example:
- Step 1 : Introduce the dimethylamino group via substitution of a chloro substituent using dimethylamine under basic conditions (e.g., KOH or Et₃N) in polar aprotic solvents like DMF .
- Step 2 : Optimize reaction temperature (60–80°C) to balance reactivity and side-product formation. Higher temperatures may accelerate substitution but risk decomposition of the aldehyde group.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended to isolate the product .
Table 1 : Comparison of Synthetic Approaches
Q. How can spectroscopic techniques validate the structure and purity of this compound?
- Methodological Answer :
- NMR :
- ¹H NMR : Aldehyde proton appears as a singlet at δ 10.1–10.3 ppm. The dimethylamino group shows a singlet at δ 2.8–3.0 ppm (6H, N(CH₃)₂). Aromatic protons exhibit splitting patterns consistent with substituent positions .
- ¹³C NMR : Carbonyl carbon at δ 190–195 ppm; N(CH₃)₂ at δ 40–45 ppm.
- IR : Strong C=O stretch at ~1680 cm⁻¹ and C-N stretch at ~1250 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 199.6 (calculated for C₉H₁₁ClNO) .
Advanced Research Questions
Q. What strategies mitigate side reactions during dimethylamino substitution in sterically hindered benzaldehyde derivatives?
- Methodological Answer :
- Solvent Optimization : Use DMSO or DMF to stabilize transition states and enhance nucleophilicity .
- Catalysis : Add catalytic Cu(I) or Pd(0) to facilitate substitution under milder conditions .
- Protection of Aldehyde : Temporarily protect the aldehyde group as an acetal to prevent oxidation or nucleophilic attack during substitution .
Q. How do electronic effects of substituents influence the reactivity of this compound in multicomponent reactions?
- Methodological Answer : The electron-donating dimethylamino group increases electron density at the ortho/para positions, enhancing electrophilicity of the aldehyde:
- Knoevenagel Condensation : Reacts with active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives. The chloro substituent directs regioselectivity .
- Schiff Base Formation : Rapid imine formation with amines, useful in coordination chemistry or drug design .
Table 2 : Reactivity Trends in Common Reactions
Q. How can contradictory data in synthetic yields be resolved through mechanistic analysis?
- Methodological Answer : Discrepancies in yields often arise from competing pathways:
- Byproduct Formation : At elevated temperatures, hydrolysis of the dimethylamino group to NH(CH₃) may occur. Monitor pH to suppress acid/base side reactions .
- Solvent Polarity : Low-polarity solvents (e.g., toluene) reduce SNAr efficiency but minimize aldehyde degradation. Kinetic studies using HPLC can identify optimal conditions .
Q. What computational tools predict the reactivity of this compound in novel reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
